Ramiprilat

描述

拉米普利拉是前药拉米普利的活性代谢产物,拉米普利作为一种血管紧张素转化酶抑制剂被广泛应用。 该化合物在高血压、心力衰竭和糖尿病肾病的管理中发挥着至关重要的作用,它通过抑制血管紧张素 I 转换为血管紧张素 II 来降低血压,防止血管收缩 .

准备方法

合成路线及反应条件

拉米普利拉是通过水解裂解酯基团从拉米普利合成的。 该过程涉及肝脏代谢,其中拉米普利的酯基被水解形成活性羧酸形式的拉米普利拉 .

工业生产方法

拉米普利拉的工业生产包括合成拉米普利,然后将其转化为拉米普利拉。 拉米普利的合成通常涉及苯丙胺衍生物与环戊烷环结构的反应,然后进行酯化,随后水解得到拉米普利拉 .

化学反应分析

反应类型

拉米普利拉会发生多种化学反应,包括:

氧化: 拉米普利拉可以氧化形成二酮哌嗪衍生物。

还原: 还原反应不太常见,但在特定条件下可能会发生。

常用试剂及条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 取代反应通常涉及胺或醇等亲核试剂.

形成的主要产物

氧化: 二酮哌嗪衍生物。

还原: 拉米普利拉的还原形式。

科学研究应用

Cardiovascular Applications

Hypertension Management

Ramiprilat is primarily used to treat hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure and reducing cardiovascular risks in various populations, including those with diabetes mellitus. For instance, the Heart Outcomes Prevention Evaluation study revealed that ramipril significantly reduced the risk of myocardial infarction, stroke, and cardiovascular death by 25% among diabetic patients .

Heart Failure

In patients with heart failure following acute myocardial infarction, this compound has been shown to decrease all-cause mortality significantly. The Acute Infarction Ramipril Efficacy study indicated a 27% reduction in mortality risk with ramipril treatment . This effect is attributed to this compound's ability to reduce left ventricular hypertrophy and improve overall cardiac function.

Renal Protection

Diabetic Nephropathy

this compound exhibits protective effects against renal damage in diabetic patients. Studies indicate that it reduces urinary albumin excretion, a marker of kidney damage, thereby delaying the progression of diabetic nephropathy . In patients with renal impairment, higher concentrations of this compound have been observed, correlating with its therapeutic benefits .

Neuroprotective Effects

Recent research has explored this compound's potential neuroprotective properties, particularly in mitigating radiation-induced myelopathy. A study involving rat models demonstrated that administration of ramipril reduced the incidence of paralysis following high-dose radiation exposure. This suggests a role for this compound in protecting normal tissue from radiation damage . Further investigations are necessary to elucidate the underlying mechanisms and optimize its application in clinical settings.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates a long elimination half-life, allowing for once-daily dosing. Following intravenous administration, this compound has a half-life of approximately 0.75 hours and exhibits low clearance rates compared to its prodrug counterpart .

Toxicological Insights

While cases of this compound toxicity are rare, instances have been documented where overdose led to significant adverse effects. For example, one case reported a concentration of 562 ng/mL in a suicide attempt involving ramipril tablets, highlighting the importance of monitoring therapeutic ranges . The typical therapeutic concentration for effective treatment ranges from 1 to 40 ng/mL.

Case Study 1: Cardiovascular Outcomes in Diabetic Patients

A randomized controlled trial involving 3,577 diabetic participants assessed the impact of ramipril on cardiovascular events. Results showed a significant reduction in myocardial infarction (22%), stroke (33%), and cardiovascular death (37%) among those treated with ramipril compared to placebo .

Case Study 2: Radiation-Induced Myelopathy

In an experimental study on rats subjected to radiation therapy, those administered with ramipril exhibited prolonged latency times before developing paralysis compared to control groups. This suggests that ramipril may serve as a mitigator against radiation-induced injuries in normal tissues .

作用机制

拉米普利拉通过抑制血管紧张素转化酶发挥作用,血管紧张素转化酶负责将血管紧张素 I 转换为血管紧张素 II。这种抑制导致血管紧张素 II 水平降低,从而导致血管舒张、血压降低和醛固酮分泌减少。 分子靶点包括血管紧张素转化酶和肾素-血管紧张素-醛固酮系统通路 .

相似化合物的比较

类似化合物

- 贝那普利

- 福辛普利

- 喹那普利

- 特兰多拉普利

比较

拉米普利拉具有很高的血管紧张素转化酶亲和力和强效的抑制效果,因此具有独特之处。 与其他类似化合物相比,拉米普利拉的半衰期更长,作用持续时间更长,使其成为长期管理高血压和心力衰竭的最佳选择 .

生物活性

Ramiprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, widely used in clinical practice for the management of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and relevant case studies.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties characterized by triphasic elimination kinetics. The half-lives of this compound range from 2 to 4 hours, with significant plasma protein binding (approximately 56%) and a bioavailability of about 50% to 60% when administered orally .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Half-life | 2-4 hours |

| Plasma protein binding | 56% |

| Bioavailability | 50-60% |

| Maximum plasma concentration | ~1 hour post-administration |

Studies indicate that less than 2% of total body ACE is found in plasma, with about 35% of an oral dose being absorbed. Importantly, 75% of ramipril metabolism occurs in the liver, with the remaining 25% converted to systemic this compound .

This compound exerts its effects primarily through inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor. By blocking this pathway, this compound leads to:

- Decreased vasoconstriction: Reducing blood pressure and alleviating strain on the cardiovascular system.

- Reduced inflammation: Lowering levels of reactive oxygen species and inflammatory markers.

- Renoprotective effects: Beneficial in diabetic patients by mitigating kidney damage associated with high blood pressure.

The activation of angiotensin II type 1 receptors (AT1R) is also inhibited, which is critical for its cardioprotective effects .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in improving cardiovascular outcomes. For instance:

- Heart Outcomes Prevention Evaluation (HOPE) Study: This landmark trial found that ramipril significantly reduced the risk of myocardial infarction by 22%, stroke by 33%, and cardiovascular death by 37% among high-risk patients .

- AIRE Study: Ramipril was associated with an extension of life expectancy averaging 14.5 months in patients with acute myocardial infarction compared to placebo .

Case Studies

1. RAMIC Trial:

A recent multicenter randomized controlled trial aimed to assess the efficacy of ramipril in reducing ICU admissions and mechanical ventilation requirements in COVID-19 patients. The trial involved administering ramipril at a dose of 2.5 mg daily for 14 days. Preliminary results suggested a potential benefit in reducing severe outcomes associated with COVID-19 .

2. Long-term Effects on Diabetic Patients:

In a cohort study focusing on diabetic patients with cardiovascular complications, ramipril demonstrated significant reductions in adverse events related to heart failure and renal impairment. Patients treated with ramipril showed improved renal function markers compared to those receiving standard care .

常见问题

Q. Basic: What is the mechanism of action of Ramiprilat, and how does its potency compare to its prodrug, Ramipril?

This compound is the active diacid metabolite of Ramipril, functioning as a competitive inhibitor of angiotensin-converting enzyme (ACE). It binds irreversibly to ACE, preventing the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion. This compound exhibits approximately 6-fold greater ACE inhibitory activity than Ramipril due to its higher affinity for the enzyme. Experimental comparisons should include in vitro enzymatic assays (e.g., ACE inhibition kinetics) and in vivo pharmacodynamic studies measuring blood pressure reduction in hypertensive models .

Q. Advanced: How can researchers design experiments to address contradictions in reported bioavailability values of this compound?

Contradictions in bioavailability (e.g., 28% for Ramipril vs. 44% for this compound after oral administration) may arise from interspecies differences, formulation variability, or analytical methodologies. To resolve these:

- Cross-study harmonization : Standardize protocols for dosing, sampling times, and bioanalytical methods (e.g., LC-MS/MS validation per GTFCh guidelines ).

- Population pharmacokinetic modeling : Incorporate covariates like hepatic/renal function and genetic polymorphisms in esterase activity.

- In vitro-in vivo correlation (IVIVC) : Use dissolution testing to assess formulation impact on absorption .

Q. Basic: What are the primary metabolic pathways of this compound, and how do they influence dosing regimens?

This compound undergoes dual metabolism:

- Hepatic (75%) : Converted via esterases to inactive metabolites (e.g., diketopiperazine derivatives).

- Renal (25%) : Direct conversion from Ramipril to this compound.

Dosing adjustments are critical in hepatic impairment due to reduced first-pass metabolism. Studies should measure metabolite ratios in plasma (LC-MS/MS) and correlate with liver function markers (e.g., CYP450 activity) .

Q. Advanced: What methodological considerations are essential for validating an LC-MS/MS assay for this compound quantification in human serum?

Key validation steps include:

- Linearity : Test calibration curves (1–100 ng/mL) with R² ≥0.99.

- Precision/Accuracy : Intra- and inter-day variability ≤15% (≤20% at LOQ).

- Selectivity : Confirm no interference from matrix components (e.g., hemolyzed serum).

- Matrix effects : Evaluate ion suppression/enhancement using post-column infusion.

- Stability : Assess freeze-thaw cycles and long-term storage (-80°C).

Reference GTFCh guidelines for acceptance criteria and use isotopically labeled internal standards (e.g., Ramipril-D3) .

Q. Advanced: How can researchers reconcile the biphasic elimination kinetics of this compound in pharmacokinetic models?

This compound’s triphasic decline (half-lives: 9–18 hrs for free drug; >50 hrs for ACE-bound form) requires:

- Non-compartmental analysis (NCA) : Calculate AUC0-∞ and mean residence time (MRT).

- Compartmental modeling : Use a two-compartment model with a slow dissociation phase representing this compound-ACE binding.

- Mechanistic studies : Measure ACE occupancy via radiolabeled ligand displacement assays .

Q. Basic: What factors influence this compound’s plasma protein binding, and how might this affect drug interactions?

This compound is 56% protein-bound, primarily to albumin. Factors affecting binding include:

- pH : Ionization state alters binding affinity.

- Competitive ligands : Co-administered drugs (e.g., NSAIDs) may displace this compound.

- Concentration : Nonlinear binding at therapeutic doses (0.01–10 µg/mL).

Assess interactions using equilibrium dialysis or ultrafiltration coupled with LC-MS/MS .

Q. Advanced: What experimental strategies can elucidate interspecies differences in this compound metabolism?

- Comparative hepatocyte assays : Incubate Ramipril with liver microsomes from humans, rodents, and dogs.

- PBPK modeling : Integrate species-specific parameters (e.g., esterase activity, renal clearance).

- Transgenic models : Use ACE-knockout mice to isolate metabolic pathways .

Q. Basic: How should researchers formulate this compound for preclinical studies to ensure reliable pharmacokinetic data?

- Solubility : Use aqueous buffers (pH 3–4) or co-solvents (e.g., PEG 400).

- Stability : Avoid hydrolysis by storing solutions at 4°C for ≤24 hrs.

- Dosing route : Intravenous administration (if oral bioavailability is low) with bioanalysis of both Ramipril and this compound .

Q. Advanced: How can tissue penetration studies for this compound be optimized in rodent models?

- Radiolabeled tracers : Synthesize ³H-Ramiprilat for autoradiography.

- Microdialysis : Implant probes in target tissues (e.g., heart, kidneys) to measure unbound concentrations.

- Mass spectrometry imaging (MSI) : Map spatial distribution in frozen tissue sections .

Q. Advanced: What statistical approaches are recommended for analyzing dose-proportionality deviations in this compound’s pharmacokinetics?

属性

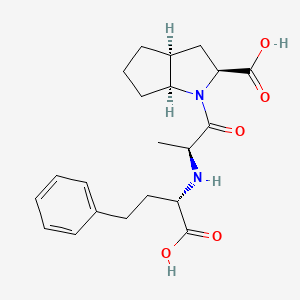

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-HILJTLORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016165 | |

| Record name | Ramiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87269-97-4 | |

| Record name | Ramiprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramiprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramiprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87269-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。